![molecular formula C19H12FN3OS B2431695 2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-34-8](/img/structure/B2431695.png)
2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
“2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Synthesis Analysis
The synthesis of similar thiazolo[5,4-b]pyridine derivatives has been reported in the literature . These compounds were prepared in seven steps from commercially available substances in moderate to good yields . The structure-activity relationships (SAR) study showed that certain functionalities were important for PI3Kα inhibitory activity .
Molecular Structure Analysis
The molecular structure of “2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is a key structural unit for PI3Kα inhibitory potency .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[5,4-b]pyridine derivatives include a series of steps involving commercially available substances . The reactions include the formation of N-heterocyclic compounds characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Scientific Research Applications
- Research Findings :
- The synthesized compound demonstrated significant anti-inflammatory effects in an in vivo model of carrageenan-induced rat paw edema .
- Thiazolopyridines, including this compound, have been studied for their anti-inflammatory potential due to their pharmacological activity and synthetic versatility .
- Research Insights :
- Compounds like N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) inhibit collagen synthesis by inactivating hepatic stellate cells, which are responsible for collagen production .
- Other anti-fibrotic agents, such as 2-(benzo[d][1,3]dioxol-5-yl)thiazole , have shown promise in blocking fibrosis-related pathways .
- Research Outcome :
- Observation :
- Scientific Data :
Anti-Inflammatory Activity
Liver Fibrosis Treatment
PI3K Inhibition
Nucleophilic Substitution Reactions
Antimicrobial and Antitumor Properties
Collagen Synthesis Inhibition
Mechanism of Action
Target of Action
The primary target of the compound 2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide interacts with its target, PI3K, by inhibiting its activity . The compound binds to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3K’s enzymatic activity, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K by 2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide affects several downstream pathways. PI3K is known to play a crucial role in the signaling pathways that control cell division and survival. Therefore, its inhibition can lead to the suppression of these pathways, potentially leading to the inhibition of cancer cell growth .
Result of Action
The result of the action of 2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the inhibition of PI3K’s enzymatic activity . This inhibition can lead to the suppression of the downstream signaling pathways that control cell division and survival, potentially leading to the inhibition of cancer cell growth .
Future Directions
properties
IUPAC Name |
2-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-15-8-2-1-7-14(15)17(24)22-13-6-3-5-12(11-13)18-23-16-9-4-10-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNXXNVWLQJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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